

An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,6-Dichlorophenoxy)propanamide

Cat. No.: B1601785

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2,6-dichlorophenoxy)propanamide**, a compound of interest in synthetic and applied chemistry. Due to the limited availability of direct research on this specific molecule, this guide synthesizes foundational data, proposes synthetic pathways based on established chemical principles, and explores potential mechanisms of action by drawing parallels with structurally analogous compounds. This document serves as a foundational resource, consolidating known information and providing expert-driven insights to guide future research and development.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is its precise identification. This section details the formal nomenclature and identifiers for **2-(2,6-dichlorophenoxy)propanamide**.

IUPAC Name

The formal name as designated by the International Union of Pure and Applied Chemistry (IUPAC) is **2-(2,6-dichlorophenoxy)propanamide**[\[1\]](#).

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be referenced by several names and codes. It is crucial for researchers to be familiar with these to ensure comprehensive information retrieval.

- Synonyms: Propanamide, 2-(2,6-dichlorophenoxy)-[1]
- CAS Number: 344411-67-2[1][2][3][4][5]

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, influencing factors from solubility to stability. The data presented here is compiled from chemical supplier databases.

Property	Value	Source
Molecular Formula	C ₉ H ₉ Cl ₂ NO ₂	[1]
Molecular Weight	234.08 g/mol	[1]
Density (Predicted)	1.364 g/cm ³	[1]
InChI Key	KVCQWFJJUHDPLB-UHFFFAOYSA-N	[1]
SMILES	CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl	[1]

Proposed Synthesis Pathways

While specific, peer-reviewed synthesis protocols for **2-(2,6-dichlorophenoxy)propanamide** are not readily available in the searched literature, a logical and efficient synthesis can be designed based on the well-established chemistry of its precursors and general amidation reactions. The proposed pathway involves two primary stages: the synthesis of the carboxylic acid precursor, followed by its amidation.

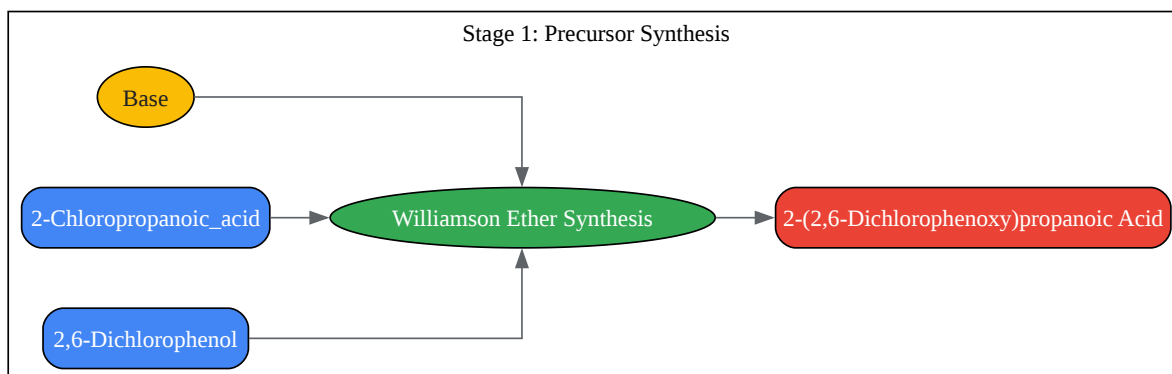
Stage 1: Synthesis of 2-(2,6-Dichlorophenoxy)propanoic Acid

The precursor, 2-(2,6-dichlorophenoxy)propanoic acid, can be synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Reaction: 2,6-Dichlorophenol + 2-Chloropropanoic acid \rightarrow 2-(2,6-Dichlorophenoxy)propanoic acid

Conceptual Protocol:

- **Deprotonation of Phenol:** 2,6-Dichlorophenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent to form the corresponding phenoxide.
- **Nucleophilic Substitution:** The resulting 2,6-dichlorophenoxide is reacted with 2-chloropropanoic acid. The phenoxide ion acts as a nucleophile, displacing the chloride from the alpha-carbon of the propanoic acid.^[6]
- **Work-up and Purification:** The reaction mixture is acidified to protonate the carboxylate, followed by extraction and purification (e.g., recrystallization or column chromatography) to yield pure 2-(2,6-dichlorophenoxy)propanoic acid.



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Caption: Synthesis of the carboxylic acid precursor.

Stage 2: Amidation of 2-(2,6-Dichlorophenoxy)propanoic Acid

The direct conversion of a carboxylic acid to a primary amide is a standard organic transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with an ammonia source.

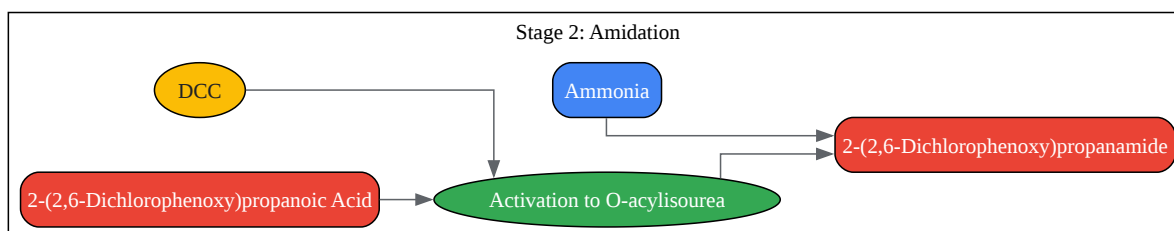
Reaction: 2-(2,6-Dichlorophenoxy)propanoic Acid + $\text{NH}_3 \rightarrow$ **2-(2,6-Dichlorophenoxy)propanamide**

Conceptual Protocol (DCC Coupling): The direct reaction between a carboxylic acid and an amine (in this case, ammonia) is often inefficient due to the formation of an unreactive ammonium carboxylate salt.^{[7][8]} To overcome this, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is employed to activate the carboxylic acid.^{[7][8]}

- Activation: 2-(2,6-dichlorophenoxy)propanoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane). DCC is added to the solution, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.^[7]

- **Amination:** A source of ammonia (e.g., ammonia gas bubbled through the solution or a solution of ammonia in a compatible solvent) is introduced to the reaction mixture. The amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon.
- **Work-up and Purification:** The dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents and can be removed by filtration. The filtrate is then washed and concentrated, and the crude product is purified by column chromatography or recrystallization to yield **2-(2,6-dichlorophenoxy)propanamide**.

A German patent (DE3149009A1) describes the use of "(+)-2-(2,6-Dichlorphenoxy)-propionsäureamid" (the amide) as a starting material for the synthesis of a pharmaceutically active compound, implying its prior synthesis, though the method is not detailed in the available text.^[5]



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Caption: Proposed amidation workflow via DCC coupling.

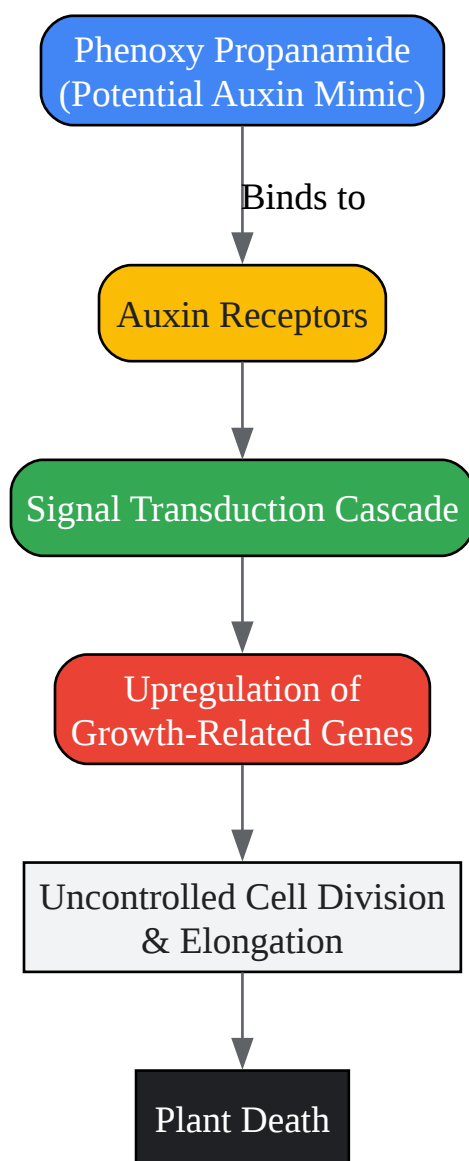
Potential Applications and Mechanism of Action (Inferred)

Direct studies on the biological activity of **2-(2,6-dichlorophenoxy)propanamide** are scarce. However, its structural features, particularly the dichlorophenoxy moiety, are common in agrochemicals and pharmaceuticals. The following sections explore potential activities based on well-characterized structural analogues.

Potential Herbicidal Activity

Many compounds in the phenoxy herbicide class, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), are potent herbicides.[9][10] It is plausible that **2-(2,6-dichlorophenoxy)propanamide** could exhibit similar properties. There are two primary mechanisms of action for phenoxy herbicides.

The first and most well-known mechanism is the mimicry of the plant hormone auxin (indole-3-acetic acid).[4] Synthetic auxins like 2,4-D induce uncontrolled and disorganized cell division and growth in susceptible broadleaf plants, ultimately leading to vascular tissue damage and plant death.[4][9] Grasses are generally resistant to this mode of action.[9]



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Caption: Inferred auxin mimicry signaling pathway.

A second class of phenoxy herbicides, known as "fops" (aryloxyphenoxypropionates), acts by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[3] This enzyme is critical for fatty acid biosynthesis, a process essential for cell membrane formation and plant growth. Inhibition of ACCase deprives the plant of necessary lipids, leading to cessation of growth and death, particularly in grasses.[1]

Potential in Drug Development

The 2,6-dichlorophenyl moiety is a common feature in various pharmacologically active compounds. While there is no direct evidence for the therapeutic application of **2-(2,6-dichlorophenoxy)propanamide**, its structural components are present in molecules with diverse activities, suggesting potential avenues for investigation. For example, related structures have been investigated for their roles as enzyme inhibitors or receptor modulators in various disease contexts.

Conclusion

2-(2,6-Dichlorophenoxy)propanamide is a well-defined chemical entity with a clear IUPAC name and CAS identifier. While its physicochemical properties are documented by suppliers, a significant gap exists in the scientific literature regarding its specific synthesis and biological activity. This guide has bridged this gap by proposing a robust, two-stage synthetic pathway via the amidation of its carboxylic acid precursor, a route grounded in fundamental organic chemistry principles. Furthermore, by analyzing its structural relationship to known phenoxy herbicides, we have inferred potential mechanisms of action, including auxin mimicry and ACCase inhibition. This document provides a critical starting point for researchers, offering a solid foundation of known data and logical, experience-based inferences to direct future synthesis, screening, and mechanistic studies for this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:

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